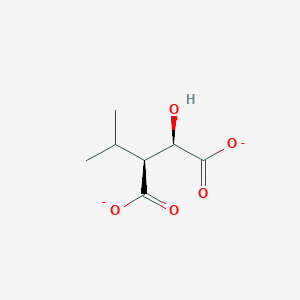
(2R,3S)-3-Isopropylmalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,3S)-3-isopropylmalate(2-) is a 3-isopropylmalate(2-). It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a (2R,3S)-3-isopropylmalic acid.
Applications De Recherche Scientifique
Characterization of 3-Isopropylmalate Dehydrogenase (IPMDH) 3-Isopropylmalate dehydrogenase (IPMDH), an enzyme catalyzing the oxidative decarboxylation of (2R,3S)-3-isopropylmalate to 2-oxoisocaproate, is pivotal in leucine biosynthesis. Studies have characterized IPMDH from various organisms, highlighting its unique properties and structural adaptations. For instance, Haloarcula japonica's IPMDH exhibits a peculiar dependence on KCl for its activity and stability, suggesting an adaptive mechanism for extreme halophilic environments (Nagaoka et al., 2021). Similarly, Thermus thermophilus's IPMDH has been extensively studied, providing valuable insights into its functional mechanisms through crystallization and X-ray diffraction analysis (Merli et al., 2010), and investigating its interaction with designed inhibitors to understand its substrate binding and enzymatic action (Nango et al., 2009).
Leucine Biosynthesis and the Citric Acid Cycle (2R,3S)-3-Isopropylmalate is not only central to leucine biosynthesis but also interacts with other metabolic pathways. A study on Saccharomyces cerevisiae's Tmt1 enzyme reveals that while it traditionally methylates trans-aconitate in the citric acid cycle, its major substrate is actually (2R,3S)-3-isopropylmalate. This finding indicates a potential novel biosynthetic branch reaction in the leucine biosynthetic pathway and highlights the enzyme's versatility in substrate specificity (Katz et al., 2004).
Thermostability and High-Pressure Effects The structural stability of enzymes under varying conditions is crucial for their function. Research on Bacillus subtilis's IPMDH provides insights into the relationship between amino acid composition at specific positions and the enzyme's thermostability, shedding light on the protein's structural integrity and functionality under stress (Ohkuri & Yamagishi, 2007). In a separate study, the effects of high pressure on 3-isopropylmalate dehydrogenase were examined, revealing structural adaptations and water penetration into the enzyme's core, highlighting the dynamic nature of protein structures under varying environmental conditions (Nagae et al., 2012).
Propriétés
Nom du produit |
(2R,3S)-3-Isopropylmalate |
|---|---|
Formule moléculaire |
C7H10O5-2 |
Poids moléculaire |
174.15 g/mol |
Nom IUPAC |
(2R,3S)-2-hydroxy-3-propan-2-ylbutanedioate |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12)/p-2/t4-,5+/m0/s1 |
Clé InChI |
RNQHMTFBUSSBJQ-CRCLSJGQSA-L |
SMILES isomérique |
CC(C)[C@@H]([C@H](C(=O)[O-])O)C(=O)[O-] |
SMILES |
CC(C)C(C(C(=O)[O-])O)C(=O)[O-] |
SMILES canonique |
CC(C)C(C(C(=O)[O-])O)C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(10R,11S,12S,14R,16S,20S,21R,22S,24E)-16-[(R)-amino(hydroxy)methoxy]-12-hydroxy-20-{(2S,3S,7R,8R,9R,10E)-11-[(hydroxymethyl)(methyl)amino]-2,8-dimethoxy-3,7,9-trimethyl-6-oxoundec-10-en-1-yl}-10,22-dimethoxy-11,14,21-trimethyl-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.1~2,5~.1~6,9~]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-18-one](/img/structure/B1235685.png)
![(4R,6R,8R,9E,11E)-16-chloro-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1235687.png)
![4-Benzyloxy-3,5-Dimethoxy-N-[(1-Dimethylaminocyclopentyl)Methyl]Benzamide](/img/structure/B1235689.png)

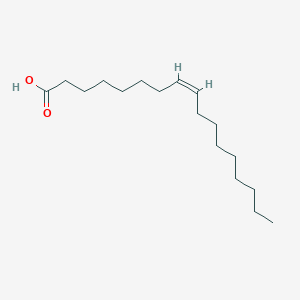
![O-[1-O-[(Z)-9-Octadecenoyl]-2-O-hexadecanoyl-L-glycero-3-phospho]choline](/img/structure/B1235694.png)
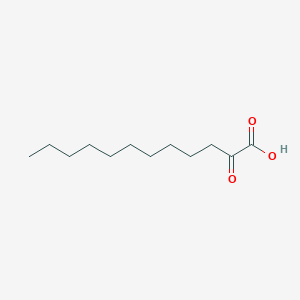

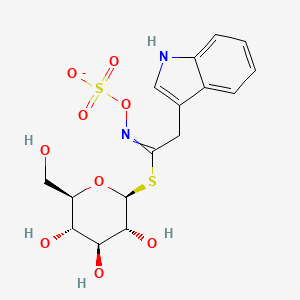
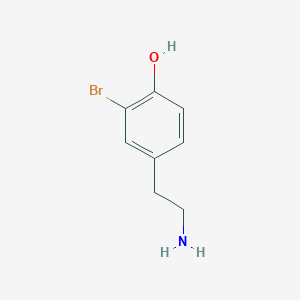
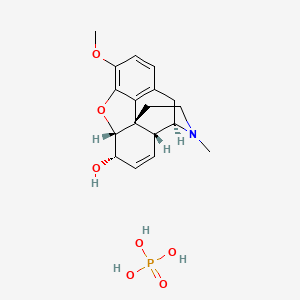

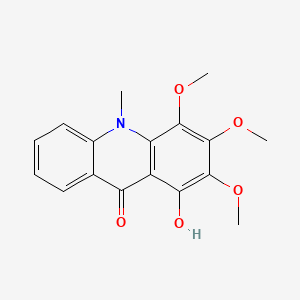
![(5E)-1-[(4-fluorophenyl)methyl]-5-(thiophen-2-ylmethylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B1235710.png)